mGlu2 agonist

Overview

Description

Metabotropic glutamate receptor 2 (mGlu2) agonists are classed as Group II mGlu receptor activators, modulating glutamate signaling via G-protein-coupled pathways. These compounds are implicated in treating neuropsychiatric disorders such as alcohol use disorder (AUD), anxiety, and schizophrenia. mGlu2 agonists act at the orthosteric site to suppress presynaptic glutamate release, reducing excitatory neurotransmission. Key examples include LY379268 and LY354740, which also exhibit activity at mGlu3 receptors . However, their non-selective nature has driven interest in subtype-selective agents and positive allosteric modulators (PAMs) like LY487379 and AZD8529, which enhance endogenous glutamate effects with improved specificity .

Preparation Methods

Synthetic Strategies for mGlu2 Agonist Development

Friedel-Crafts Acylation and Alkylation Approaches

A prominent synthetic route for mGlu2 receptor-positive allosteric modulators (PAMs) involves Friedel-Crafts acylation followed by alkylation. Researchers at Johnson & Johnson and Addex Pharmaceuticals developed 1,5-disubstituted pyridones, such as compound 23 (EC₅₀ = 0.53 μM), through a multi-step process . The synthesis begins with converting carboxylic acids to acyl chlorides using oxalyl chloride, followed by Friedel-Crafts acylation of substituted phenols with aluminum chloride as a catalyst (General Method A) . This yields acetophenone intermediates, which are subsequently alkylated with bromobutoxy benzoate derivatives under microwave-assisted conditions (160°C, 15 minutes) . Saponification of the ester intermediates with potassium hydroxide produces carboxylic acid derivatives, which exhibit enhanced potency at mGlu2 receptors compared to their ester precursors .

For example, compound 44 (EC₅₀ = 600–700 nM at mGlu3, 100% efficacy) was synthesized via this method and demonstrated dual mGlu2/mGlu3 PAM activity . The alkylation step proved critical for optimizing brain penetration, as evidenced by 23 achieving a brain-to-plasma ratio of 1.4 despite poor metabolic stability (0% remaining in human liver microsomes after 15 minutes) .

Scaffold Hopping and Imidazopyridine Derivatives

Scaffold hopping from pyridones to imidazopyridines has yielded potent mGlu2 PAMs. By overlaying 3D electrostatic potentials of known pyridone-based PAMs, researchers identified imidazopyridine cores as viable replacements . Initial leads like 20 (EC₅₀ = 977 nM) were optimized to 21 (EC₅₀ = 158 nM) through fragment-based incorporation of pharmacophores from other mGlu2 ligand classes . This approach retained critical hydrogen-bonding interactions with the allosteric binding site while improving metabolic stability.

Microwave-Assisted Synthesis for Rapid Analog Production

Microwave irradiation has been widely adopted to accelerate the synthesis of mGlu2 agonists. In the preparation of aryl ether-linked acetophenone derivatives, intermediates such as 13 were coupled with phenol derivatives under microwave conditions (160°C, 15 minutes), reducing reaction times from hours to minutes . This method facilitated the rapid generation of a 63-compound library, enabling systematic SAR studies. Key findings included:

-

Methyl vs. Hydroxyl Substituents : Compounds with X = OH (e.g., 20 , EC₅₀ = 1–4 μM) showed superior potency to methyl-substituted analogues .

-

Carboxylic Acid Necessity : Saponification of ester precursors (e.g., 16 → 20 ) was essential for activity, as methyl esters were inactive .

Pharmacological Characterization of Key Compounds

Dual mGlu2/mGlu3 PAM Activity

Compound 44 emerged as a standout candidate due to its dual activity. In G protein-regulated inwardly rectifying potassium (GIRK) thallium flux assays, 44 exhibited:

-

mGlu2 Ago-PAM Activity : EC₅₀ = 1.2 μM, with intrinsic agonist activity in the absence of glutamate .

-

mGlu3 PAM Activity : EC₅₀ = 0.6 μM, enhancing glutamate responses by 74% .

Fold-shift assays confirmed its potentiating effects, with 44 dose-dependently shifting glutamate EC₅₀ values by up to 10-fold at both receptors .

In Vivo Efficacy and Metabolic Challenges

Despite promising in vitro profiles, many mGlu2 agonists face metabolic instability. Compound 23 suppressed phencyclidine (PCP)-induced hyperlocomotion in mice at 200 mg/kg i.p., but its poor microsomal stability limited translational potential . Conversely, 44 showed favorable brain penetration and sustained receptor occupancy, making it a candidate for neurodegenerative disease applications .

Structural Insights and Receptor Interactions

Critical Binding Motifs

Crystallographic studies of LY487379 (EC₅₀ = 0.8 μM) revealed key interactions:

-

Hydrogen Bonding : The pyridyl nitrogen forms a hydrogen bond with Ser668 in the mGlu2 allosteric pocket .

-

Hydrophobic Contacts : Fluorine atoms on the benzodioxole moiety engage in van der Waals interactions with Leu732 and Val769 .

Impact of Dimerization on Agonist Efficacy

mGlu2 receptors form heterodimers with mGlu4, altering agonist pharmacology. LY354740, a selective this compound, exhibited reduced potency (nH = 0.29) and partial efficacy in mGlu2-4 heterodimers compared to homodimers . This highlights the need to evaluate agonists in physiologically relevant receptor complexes.

Comparative Analysis of Leading mGlu2 Agonists

| Compound | EC₅₀ (mGlu2) | Efficacy (%) | Selectivity (mGlu3) | Metabolic Stability |

|---|---|---|---|---|

| LY487379 | 0.8 μM | 85 | >100-fold | Moderate |

| 44 | 1.2 μM | 100 | 1.2-fold | High |

| 23 | 0.53 μM | 45 | >10-fold | Poor |

| 21 | 158 nM | 92 | Not reported | Moderate |

Chemical Reactions Analysis

Types of Reactions

LY2979165 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LY2979165 include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of LY2979165 include its oxidized, reduced, and substituted derivatives. These products can have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Psychiatric Disorders

mGlu2 agonists have been studied for their potential to alleviate symptoms associated with various psychiatric conditions, particularly schizophrenia and anxiety disorders.

Schizophrenia :

- mGlu2/3 agonists, such as LY2140023 (pomaglumetad methionil), were initially considered promising non-dopaminergic antipsychotic agents. However, Phase III clinical trials reported mixed results regarding their efficacy in treating schizophrenia symptoms, leading to reconsideration of their therapeutic viability . Despite these setbacks, ongoing research suggests that further exploration into selective mGlu2 agonists may yield new insights and potential treatments .

Anxiety Disorders :

- Preclinical studies indicate that mGlu2 activation can reduce anxiety-like behaviors in animal models. For instance, selective mGlu2 agonists have demonstrated anxiolytic effects in tests such as the elevated plus maze and open field tests . These findings suggest that mGlu2 agonists could be developed as novel anxiolytic medications.

Addiction Treatment

mGlu2 agonists have shown promise in reducing relapse-like behaviors in addiction models, particularly concerning alcohol dependence.

- Research indicates that compounds like LY354740 and LY379268 significantly reduce alcohol consumption and relapse-like behavior in rodent models of alcohol deprivation effect (ADE). These agonists target the corticoaccumbal pathway, which is implicated in addiction mechanisms . Importantly, these treatments did not lead to tolerance development, suggesting a favorable safety profile for long-term use .

Pain Management

The analgesic potential of mGlu2 agonists has been explored in various pain models.

- Studies have demonstrated that activation of mGlu2 receptors can exert anti-nociceptive effects in preclinical models of both acute and chronic pain. For example, administration of mGlu2/3 agonists has been shown to reduce nociceptive behaviors in formalin pain tests and alleviate mechanical allodynia in neuropathic pain models . This suggests that mGlu2 agonists may serve as effective analgesics with a distinct mechanism compared to traditional opioid therapies.

Neurodegenerative Diseases

Research into the role of mGlu2 agonists in neurodegenerative diseases is ongoing, with promising findings related to conditions such as Alzheimer's disease.

- The application of mGlu2 agonists has been linked to cognitive enhancement in models of Alzheimer's disease. For instance, the compound LY2140023 has shown clinical relevance by improving cognitive deficits associated with this condition . Further studies are needed to elucidate the mechanisms through which mGlu2 modulation affects neurodegeneration and cognitive function.

Summary Table of Applications

| Application Area | Key Findings | Example Compounds |

|---|---|---|

| Psychiatric Disorders | Potential treatment for schizophrenia; mixed clinical trial results | LY2140023 |

| Addiction Treatment | Reduces relapse-like behavior; effective in alcohol dependence models | LY354740, LY379268 |

| Pain Management | Anti-nociceptive effects observed in acute and chronic pain models | LY354740, LY379268 |

| Neurodegenerative Diseases | Cognitive enhancement observed; further research needed | LY2140023 |

Mechanism of Action

LY2979165 exerts its effects by acting as a selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2) . This receptor is involved in regulating glutamate release at presynaptic terminals. By activating mGlu2 receptors, LY2979165 suppresses glutamate release during periods of enhanced, abnormal glutamate activity . This modulation of glutamate neurotransmission is believed to underlie its potential therapeutic effects in psychiatric and neurological disorders .

Comparison with Similar Compounds

mGlu2/3 Orthosteric Agonists vs. mGlu2-Selective Agonists

mGlu2/3 Agonists (e.g., LY379268, LY354740):

- Mechanism : Activate both mGlu2 and mGlu3 receptors.

- Efficacy :

- Limitations : Poor CNS penetration and off-target effects (e.g., nausea, sedation) .

mGlu2-Selective Agonists (e.g., LY395756):

- Mechanism : Activate mGlu2 while antagonizing mGlu3, enhancing subtype specificity .

- Efficacy :

- Advantages : Avoids mGlu3-mediated side effects, enabling targeted modulation .

mGlu2 PAMs vs. Orthosteric Agonists

mGlu2 PAMs (e.g., LY487379, AZD8529, JNJ-40411813):

- Mechanism : Bind allosterically to enhance glutamate’s effects without direct receptor activation.

- Efficacy :

- Advantages: No tolerance with chronic use . Higher selectivity and fewer off-target effects compared to orthosteric agonists .

Comparison Table :

| Compound Type | Example | Selectivity | Alcohol Relapse Efficacy | Tolerance Risk | Key Side Effects |

|---|---|---|---|---|---|

| mGlu2/3 Agonist | LY379268 | Low (mGlu2/3) | Moderate (high doses) | High | Motor impairment |

| mGlu2-Selective Agonist | LY395756 | High (mGlu2) | High (synaptic inhibition) | Low | None reported |

| mGlu2 PAM | LY487379 | High (mGlu2) | High (ADE reduction) | None | Weight loss (combo use) |

Structural and Functional Insights

- Receptor Dimerization :

- Negative allosteric modulators (NAMs) like RO4988546 disrupt agonist binding, offering tools to dissect mGlu2/3 contributions .

Clinical and Preclinical Challenges

- Agonist Limitations :

- PAM Advantages: THRX-195518 (novel PAM) demonstrated neuroprotection against glutamate toxicity with favorable ADMET profiles .

Biological Activity

Metabotropic glutamate receptor 2 (mGlu2) agonists have emerged as promising therapeutic agents in various neurological and psychiatric disorders. This article provides a comprehensive overview of their biological activity, supported by recent research findings, case studies, and detailed data tables.

Overview of mGlu2 Agonists

mGlu2 receptors are part of the metabotropic glutamate receptor family, which modulates neurotransmitter release and synaptic plasticity. Activation of mGlu2 receptors has been linked to several physiological processes, including cognition, mood regulation, and the modulation of addictive behaviors.

mGlu2 agonists primarily exert their effects through the inhibition of adenylyl cyclase and modulation of ion channels, leading to decreased neuronal excitability. They can also influence the release of various neurotransmitters, including dopamine and serotonin, which are critical in mood disorders and addiction.

Table 1: Primary Transduction Mechanisms of mGlu2 Agonists

| Mechanism | Effect |

|---|---|

| G_i/G_o family | Inhibition of adenylyl cyclase |

| Potassium channels | Hyperpolarization |

Safety and Tolerability

A Phase 1 study evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel mGlu2 agonist (LY2979165) in healthy males. The study found that doses up to 400 mg were well tolerated over 14 days with common side effects including dizziness and nausea. Notably, cerebrospinal fluid (CSF) concentrations exceeded the effective concentration for mGlu2 activation at doses of 60 mg or higher .

Efficacy in Alcohol Dependence

Research has demonstrated that mGlu2/3 agonists can significantly reduce relapse-like drinking behaviors in animal models. In a study utilizing the alcohol deprivation effect model, both LY379268 and LY354740 showed a dose-dependent reduction in alcohol-seeking behavior without leading to tolerance development . These findings suggest that mGlu2 activation may counteract the neurobiological mechanisms underlying addiction.

Case Studies

-

Generalized Anxiety Disorder (GAD) :

A study involving the mGlu2/3 receptor agonist LY544344 reported significant improvements in anxiety scores compared to placebo. However, the trial was discontinued due to preclinical findings of convulsions associated with high doses . -

Psychotic Disorders :

Another investigation into SAR218645, a positive allosteric modulator for mGlu2, indicated potential antipsychotic-like effects in rodent models. This compound enhanced the response to glutamate and showed efficacy in reducing hyperlocomotion induced by psychostimulants .

Phosphorylation and Regulation

Research has identified critical phosphorylation sites on mGlu2 receptors that regulate their function. For instance, phosphorylation at serine 843 by protein kinase A (PKA) is essential for modulating G protein coupling to mGlu2 receptors. This mechanism may underlie some of the physiological effects observed with mGlu2 activation .

Table 2: Key Phosphorylation Sites on mGlu2 Receptors

| Site | Function |

|---|---|

| S675 | Minor phosphorylation site; less impactful |

| S843 | Major site; crucial for PKA modulation |

Q & A

Basic Research Questions

Q. What in vitro assays are most reliable for assessing mGlu2 agonist potency and selectivity?

Answer:

- [35S]GTPγS Binding Assays : Measure G-protein activation (EC50) in Chinese Hamster Ovary (CHO) cells expressing human mGlu2 receptors. LY379268, for example, demonstrates EC50 values of 2.69 nM (mGlu2) and 4.48 nM (mGlu3), with >80-fold selectivity over group I/III receptors .

- Ca²⁺ Mobilization Assays : Use Fluorescent Drug Screening Systems (FDSS) to validate functional selectivity across mGlu subtypes (e.g., mGlu1, 3, 5, 7, 8) and exclude off-target activity .

- Competition Binding : Assess receptor subtype specificity using radioligands like [3H]LY341495. For example, LY541850 exhibits this compound/mGlu3 antagonist activity (IC50: 0.161 μM vs. 0.038 μM) .

Q. Which experimental models are used to evaluate mGlu2 agonists in neurological disorders?

Answer:

- Epilepsy : LY379268 reduces electrographic seizures in pilocarpine-induced status epilepticus (mice) and 6Hz psychomotor seizure models (rats) .

- Schizophrenia : LY354740 and prodrugs (e.g., LY2140023) are tested in prepulse inhibition (PPI) and phencyclidine (PCP)-induced hyperlocomotion models .

- Synaptic Plasticity : Electrophysiological recordings in nucleus accumbens (NAc) slices show mGlu2/3 agonists induce long-term depression (LTD) via cAMP-PKA pathways .

Advanced Research Questions

Q. How do mGlu2/3 heterodimers influence pharmacological responses to agonists and allosteric modulators?

Answer:

- Heterodimer-Specific Effects : mGlu2/3 dimers exhibit stronger responses to PAMs (e.g., JNJ404) than mGlu2/2 or mGlu2/4 dimers. For example, JNJ404 potentiates glutamate efficacy in mGlu2/3 but acts only as a weak agonist in mGlu2/4 .

- Experimental Methods : Co-express dimer pairs in cells and use Ca²⁺ imaging or [3H]-LY354740 binding to assess compound activity. mGlu2/7 and mGlu2/8 dimers show unique pharmacology, with LY35 (group II agonist) outperforming L-AP4 .

Q. What methodological approaches differentiate mGlu2 vs. mGlu3 receptor contributions in synaptic plasticity?

Answer:

- Subtype-Selective Tools : LY395756 acts as an this compound/mGlu3 antagonist. In hippocampal slices, its effects correlate with mGlu2 expression levels, validated via mGlu2/3 knockout models .

- Electrophysiology : Field EPSP recordings in CA1-stratum lacunosum moleculare reveal heterogeneous responses to LY395756, segregating slices into "sensitive" (mGlu2-dominated) and "insensitive" (mGlu3-dominated) groups .

Q. How does chronic this compound administration induce rapid tolerance compared to PAMs?

Answer:

- Mechanistic Insights : Chronic LY354740 (agonist) causes rapid tolerance in sleep-wake models, likely due to receptor internalization. In contrast, PAMs (e.g., JNJ-42153605) sustain efficacy by modulating endogenous glutamate without desensitization .

- In Vitro Validation : [35S]GTPγS binding assays show sustained PAM activity even after repeated dosing, unlike agonists .

Q. What ligand efficiency metrics guide optimization of mGlu2 PAMs for clinical use?

Answer:

- Key Metrics : Ligand efficiency (LE >0.3) and lipophilic ligand efficiency (LLE >5) prioritize compounds with balanced potency and pharmacokinetics. For example, sulfonamide-based PAMs exhibit optimal LE/LLE for CNS penetration .

- Clinical Translation : Compounds like ADX71149 (mGlu2 PAM) show efficacy in 6Hz seizure models without tachyphylaxis, highlighting advantages over direct agonists .

Q. How do mGlu2 agonists interact with 5-HT2A receptors in behavioral models?

Answer:

- Bidirectional Cross-Talk : Chronic LY379268 reduces 5-HT2A agonist responses (e.g., 25CN-NBOH) in head-twitch assays. Conversely, 5-HT2A agonist pretreatment diminishes mGlu2/3-LTD in NAc slices .

- Molecular Analysis : Cortical 5-HT2A receptor expression decreases in LY341495-treated mice, validated via qPCR and immunohistochemistry .

Q. What structural insights inform the design of mGlu2-selective agonists?

Answer:

- Homology Modeling : Use mGlu5 crystal structures (PDB 4OO9) and β2-adrenoceptor templates to predict ligand-binding pockets. Mutagenesis of residues (e.g., Ser5.42) clarifies allosteric vs. orthosteric interactions .

- X-Ray Crystallography : Resolve LY541850-bound mGlu2 amino-terminal domains to identify C4-substituent roles in mGlu2/3 selectivity .

Properties

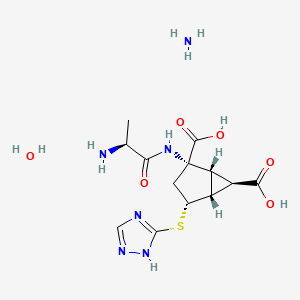

IUPAC Name |

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWTZOQUXUYOK-AHKKVLALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735345 | |

| Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311385-32-6 | |

| Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2979165 AMMONIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.